4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Description
4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzoyl group substituted with chlorine and methyl groups, an oxane ring, and a carboxylic acid functional group. Its unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-[[(3-chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-10-11(3-2-4-12(10)16)13(18)17-9-15(14(19)20)5-7-21-8-6-15/h2-4H,5-9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJGGZMFKOPRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and oxane-4-carboxylic acid.
Formation of the Amide Bond: The 3-chloro-2-methylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride then reacts with oxane-4-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the amide bond.
Final Product Formation: The intermediate product undergoes further purification and crystallization to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also include the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carbonyl groups to alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid: shares similarities with other benzoyl-substituted oxane derivatives and carboxylic acids.
3-Chloro-2-methylbenzoic acid: A precursor in the synthesis of the compound, also used in various organic syntheses.
Oxane-4-carboxylic acid: Another precursor, involved in the formation of the oxane ring structure.
Uniqueness
Structural Complexity: The combination of a benzoyl group with an oxane ring and a carboxylic acid functional group makes it unique compared to simpler analogs.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.
Its unique structure provides opportunities for exploring new applications in medicinal chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
